Prothipendyl

Catalog No.
S540442
CAS No.
303-69-5
M.F
C16H19N3S
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prothipendyl

CAS Number

303-69-5

Product Name

Prothipendyl

IUPAC Name

N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine

Molecular Formula

C16H19N3S

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C16H19N3S/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3

InChI Key

JTTAUPUMOLRVRA-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3

Solubility

Soluble in DMSO

Synonyms

prothipendyl, prothipendyl hydrochloride

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3

Description

The exact mass of the compound Prothipendyl is 285.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Prothipendyl is a pharmaceutical compound classified as a dopamine antagonist, primarily used in the treatment of various psychiatric disorders. Its chemical structure is characterized by the presence of a pyridobenzothiazine moiety, making it part of the broader class of alkyldiarylamines. The compound is known by its IUPAC name, N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine hydrochloride, and has the molecular formula C₁₆H₁₉N₃S·HCl. Prothipendyl hydrochloride exhibits significant affinity for D1 and D2 dopamine receptors, as well as serotonin 5-HT2A receptors, which underpins its pharmacological effects in managing symptoms of agitation and restlessness in psychiatric conditions .

, including:

  • Oxidation: It can be oxidized using potassium caroate to form prothipendyl sulfoxide.
  • Reduction: Reduction reactions typically involve agents such as sodium borohydride.
  • Substitution: These reactions can occur under acidic or basic conditions depending on the desired products.

The major products formed from these reactions include prothipendyl sulfoxide and other derivatives that retain the core azaphenothiazine structure .

Prothipendyl exhibits notable biological activity primarily through its antagonistic action on dopamine and serotonin receptors. By blocking these receptors, it influences various biochemical pathways associated with mood regulation and stress responses. This mechanism leads to a reduction in symptoms related to restlessness and agitation in patients suffering from psychiatric disorders such as schizophrenia and anxiety . The compound's selectivity for D1 and D2 receptors is particularly significant in its therapeutic applications .

The synthesis of prothipendyl hydrochloride can be achieved through several methods. A common synthetic route involves the reaction of 1-azaphenothiazine with 3-dimethylaminopropyl chloride in the presence of sodium hydride. This method allows for the formation of the desired compound efficiently while maintaining high purity levels. In industrial settings, similar synthetic routes are employed but scaled up to ensure consistent quality .

Prothipendyl is primarily used in clinical settings for:

  • Treatment of Psychiatric Disorders: It has been utilized in managing conditions such as schizophrenia, depression, anxiety disorders, and psychosomatic disorders.
  • Symptomatic Relief: The compound is effective in alleviating symptoms of agitation and restlessness associated with various mental health issues .

Interaction studies have indicated that prothipendyl may exhibit increased central nervous system depression when combined with certain substances like benzyl alcohol. Additionally, it interacts with various medications used in psychiatric treatments, necessitating careful consideration when prescribing .

Prothipendyl shares structural and functional similarities with several other compounds. Below are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
HaloperidolButyrophenone derivativeAntipsychoticStrong D2 receptor antagonist
OlanzapineThienobenzodiazepineAntipsychoticMulti-receptor antagonist (D2, 5-HT2A)
RisperidoneBenzisoxazole derivativeAntipsychoticDual action on serotonin and dopamine receptors
QuetiapineDibenzothiazepineAntipsychoticSedative effects due to H1 receptor antagonism

Prothipendyl's uniqueness lies in its specific receptor selectivity and its structural framework that includes a pyridobenzothiazine component, which distinguishes it from other antipsychotic agents .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

285.12996879 g/mol

Monoisotopic Mass

285.12996879 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5O6VWA87VA

Related CAS

1225-65-6 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AX - Other antipsychotics
N05AX07 - Prothipendyl

Pictograms

Irritant

Irritant

Other CAS

303-69-5
1225-65-6

Wikipedia

Prothipendyl

Use Classification

Pharmaceuticals

Dates

Modify: 2023-07-15
1: Caspar AT, Meyer MR, Maurer HH. Blood plasma level determination using an automated LC-MS(n) screening system and electronically stored calibrations exemplified for 22 drugs and two active metabolites often requested in emergency toxicology. Drug Test Anal. 2018 Jul 16. doi: 10.1002/dta.2466. [Epub ahead of print] PubMed PMID: 30011134.
2: Krämer M, Heese P, Banger M, Madea B, Hess C. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug Test Anal. 2018 Jun;10(6):1009-1016. doi: 10.1002/dta.2319. Epub 2017 Nov 13. PubMed PMID: 29027369.
3: Krämer M, Broecker S, Madea B, Hess C. Confirmation of metabolites of the neuroleptic drug prothipendyl using human liver microsomes, specific CYP enzymes and authentic forensic samples-Benefit for routine drug testing. J Pharm Biomed Anal. 2017 Oct 25;145:517-524. doi: 10.1016/j.jpba.2017.07.011. Epub 2017 Jul 12. PubMed PMID: 28756170.
4: Paulzen M, Schoretsanitis G, Stegmann B, Hiemke C, Gründer G, Schruers KRJ, Walther S, Lammertz SE, Haen E. Pharmacokinetic considerations in antipsychotic augmentation strategies: How to combine risperidone with low-potency antipsychotics. Prog Neuropsychopharmacol Biol Psychiatry. 2017 Jun 2;76:101-106. doi: 10.1016/j.pnpbp.2017.03.002. Epub 2017 Mar 14. PubMed PMID: 28302501.
5: Morak-Młodawska B, Pluta K, Latocha M, Jeleń M. Synthesis, spectroscopic characterization, and anticancer activity of new 10-substituted 1,6-diazaphenothiazines. Med Chem Res. 2016;25(11):2425-2433. Epub 2016 Aug 4. PubMed PMID: 27818603; PubMed Central PMCID: PMC5075014.
6: Wahl M, Tipotsch-Maca SM, Vecsei-Marlovits PV. Intraoperative floppy iris syndrome and its association with various concurrent medications, bulbus length, patient age and gender. Graefes Arch Clin Exp Ophthalmol. 2017 Jan;255(1):113-118. doi: 10.1007/s00417-016-3515-7. Epub 2016 Oct 19. PubMed PMID: 27761703.
7: Schmedt N, Kollhorst B, Enders D, Jobski K, Krappweis J, Garbe E, Schink T. Comparative risk of death in older adults treated with antipsychotics: A population-based cohort study. Eur Neuropsychopharmacol. 2016 Sep;26(9):1390-1400. doi: 10.1016/j.euroneuro.2016.07.006. Epub 2016 Jul 27. PubMed PMID: 27475994.
8: Yayan J, Rasche K. Treatment Options for Central Sleep Apnea: Comparison of Ventilator, Oxygen, and Drug Therapies. Adv Exp Med Biol. 2016;905:79-86. doi: 10.1007/5584_2015_183. PubMed PMID: 26747067.
9: Mielech-Łukasiewicz K, Staśkowska E. Sensitive and Rapid Voltammetric Determination of Phenothiazine and Azaphenothiazine Derivatives in Pharmaceuticals Using a Boron-doped Diamond Electrode. Anal Sci. 2015;31(10):961-9. doi: 10.2116/analsci.31.961. PubMed PMID: 26460359.
10: Drach LM. [Psychopharmalogical treatment of delirium in the elderly]. Med Monatsschr Pharm. 2014 Apr;37(4):124-31; quiz 133-4. Review. German. PubMed PMID: 24779187.
11: Scharfetter J, Fischer P. [QTc prolongation induced by intravenous sedation with Haloperidol, Prothipendyl and Lorazepam]. Neuropsychiatr. 2014;28(1):1-5. doi: 10.1007/s40211-014-0097-7. Epub 2014 Feb 7. German. PubMed PMID: 24504742.
12: Declercq T, Petrovic M, Azermai M, Vander Stichele R, De Sutter AI, van Driel ML, Christiaens T. Withdrawal versus continuation of chronic antipsychotic drugs for behavioural and psychological symptoms in older people with dementia. Cochrane Database Syst Rev. 2013 Mar 28;(3):CD007726. doi: 10.1002/14651858.CD007726.pub2. Review. PubMed PMID: 23543555.
13: Mann E, Haastert B, Böhmdorfer B, Frühwald T, Iglseder B, Roller-Wirnsberger R, Meyer G. Prevalence and associations of potentially inappropriate prescriptions in Austrian nursing home residents: secondary analysis of a cross-sectional study. Wien Klin Wochenschr. 2013 Apr;125(7-8):180-8. doi: 10.1007/s00508-013-0342-2. Epub 2013 Mar 28. PubMed PMID: 23536016.
14: Pavlic M, Haidekker A, Grubwieser P, Rabl W. Fatal accident caused by isoflurane abuse. Int J Legal Med. 2002 Dec;116(6):357-60. PubMed PMID: 12596784.
15: Misiuk W, Kleszczewska E. Application of ammonium peroxidisulfate and metavanadate for spectrophotometric determination of prothipendyl hydrochloride. Acta Pol Pharm. 2001 Mar-Apr;58(2):87-92. PubMed PMID: 11501795.
16: Schreinzer D, Frey R, Stimpfl T, Vycudilik W, Berzlanovich A, Kasper S. Different fatal toxicity of neuroleptics identified by autopsy. Eur Neuropsychopharmacol. 2001 Apr;11(2):117-24. PubMed PMID: 11313157.
17: Christiaens F, Lessire H, Dellers I, Denis B, Vankeerberghen L, Verborgh C. Successful prolonged cardiopulmonary resuscitation after a combined intoxication with a tricyclic antidepressant, a benzodiazepine and a neuroleptic. Eur J Emerg Med. 2000 Sep;7(3):229-36. PubMed PMID: 11142276.
18: Zed PJ, Loewen PS, Robinson G. Medication-induced headache: overview and systematic review of therapeutic approaches. Ann Pharmacother. 1999 Jan;33(1):61-72. Review. PubMed PMID: 9972386.
19: Michielsen D, Lamberts G, De Boe V, Braeckman J, Keuppens F. Prothipendylhydrochloride-induced priapism: case report. Acta Urol Belg. 1997 Dec;65(4):43-4. PubMed PMID: 9497597.
20: Eberlein-König B, Bindl A, Przybilla B. Phototoxic properties of neuroleptic drugs. Dermatology. 1997;194(2):131-5. PubMed PMID: 9094460.

Explore Compound Types